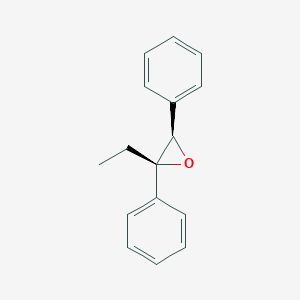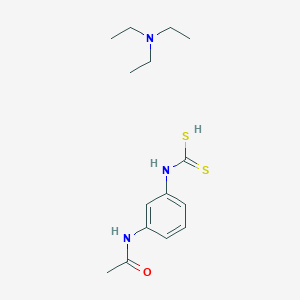
Methyl 1-(methylthio)propyl disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(methylthio)propyl disulfide typically involves the reaction of methylthiol with propyl disulfide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal catalyst , to facilitate the formation of the disulfide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the disulfide bond formation .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 1-(methylthio)propyl disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the disulfide bond is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as (DTT) and (TCEP) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted disulfides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 1-(methylthio)propyl disulfide is used as a building block in organic synthesis. It is employed in the synthesis of more complex sulfur-containing compounds .
Biology: In biological research, this compound is studied for its role in redox biology . It is used to investigate the mechanisms of disulfide bond formation and reduction in proteins .
Medicine: drug development . It is explored for its antioxidant properties and its ability to modulate redox states in cells .
Industry: In the industrial sector, this compound is used as a flavoring agent in food products. It contributes to the characteristic flavors of certain foods, such as onions and garlic .
Wirkmechanismus
The mechanism of action of methyl 1-(methylthio)propyl disulfide involves its ability to undergo redox reactions . The compound can donate or accept electrons, making it a key player in redox biology . It interacts with thiol groups in proteins, forming or breaking disulfide bonds, which can alter the structure and function of proteins .
Vergleich Mit ähnlichen Verbindungen
- Methyl propyl disulfide
- Ethyl methyl disulfide
- Dimethyl disulfide
Comparison: Methyl 1-(methylthio)propyl disulfide is unique due to its specific methylthio and propyl groups, which confer distinct chemical properties and reactivity . Compared to similar compounds, it has a unique flavor profile and biological activity .
Eigenschaften
CAS-Nummer |
53897-66-8 |
|---|---|
Molekularformel |
C5H12S3 |
Molekulargewicht |
168.4 g/mol |
IUPAC-Name |
1-(methyldisulfanyl)-1-methylsulfanylpropane |
InChI |
InChI=1S/C5H12S3/c1-4-5(6-2)8-7-3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
OGKCJWOOFUPRSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(SC)SSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B13805125.png)
![5-[(Trimethylsilyl)oxy]isoquinoline](/img/structure/B13805128.png)

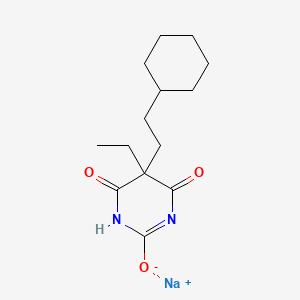
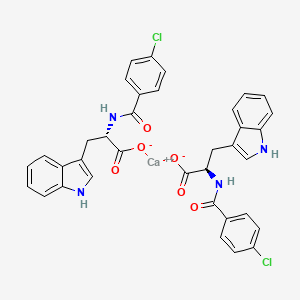
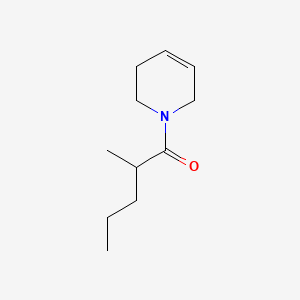
![3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B13805160.png)


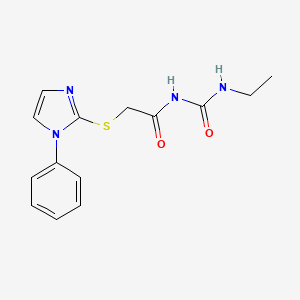
![tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate](/img/structure/B13805192.png)
